[[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt
Description
IUPAC Nomenclature and Structural Validation
The IUPAC name for this compound is (4-methylsulfonylphenyl)hydrazine hydrochloride , which reflects its core structural components. The name is derived through the following hierarchical analysis:
- Root structure : A benzene ring (phenyl group) serves as the parent hydrocarbon.
- Substituents : A methylsulfonyl group (-SO₂CH₃) is attached at the para position (carbon 4) of the phenyl ring.
- Functional group : A hydrazine (-NH-NH₂) moiety is bonded to the phenyl group.
- Counterion : The hydrazine group is protonated and paired with a chloride ion (Cl⁻), forming the hydrochloride salt.
Structural validation is confirmed via molecular formula (C₇H₁₁ClN₂O₂S) and spectroscopic data. X-ray crystallography or nuclear magnetic resonance (NMR) studies typically validate the planar geometry of the phenyl ring and the tetrahedral configuration of the sulfonyl group.
| Property | Value | Source References |
|---|---|---|
| Molecular formula | C₇H₁₁ClN₂O₂S | |
| Molecular weight | 222.69 g/mol | |
| Melting point | 202°C |
CAS Registry Number and Synonyms
The compound is uniquely identified by the CAS Registry Number 17852-67-4 , which is consistent across supplier catalogs and chemical databases. Common synonyms include:
- 4-(Methylsulfonyl)phenylhydrazine hydrochloride
- 4-Methanesulfonylphenylhydrazine hydrochloride
- [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride
These synonyms arise from alternative naming conventions for the sulfonyl group (-SO₂CH₃) and variations in salt notation. For example, "methanesulfonyl" is interchangeable with "methylsulfonyl" in IUPAC nomenclature.
Molecular Formula and Weight Analysis
The molecular formula C₇H₁₁ClN₂O₂S decomposes into the following elemental contributions:
- Carbon (C) : 7 atoms (37.7% of total mass)
- Hydrogen (H) : 11 atoms (4.9%)
- Chlorine (Cl) : 1 atom (15.9%)
- Nitrogen (N) : 2 atoms (12.6%)
- Oxygen (O) : 2 atoms (14.4%)
- Sulfur (S) : 1 atom (14.5%)
The molecular weight of 222.69 g/mol is consistent with high-purity samples, as verified by mass spectrometry. Deviations in observed molecular weight (e.g., ±0.5 g/mol) may indicate isotopic variations or hydration states.
InChI Key and SMILES Notation Interpretation
The InChI Key for this compound is QVCMFSJTNVQJFG-UHFFFAOYSA-N , a hashed representation of its structural features. This identifier encodes:
- The phenylsulfonyl backbone.
- The hydrazine group’s connectivity.
- The hydrochloride salt’s ionic pairing.
The SMILES notation (CS(=O)(=O)C1=CC=C(C=C1)NN.Cl ) breaks down as follows:
- CS(=O)(=O)C1 : Methylsulfonyl group attached to a benzene ring.
- C=C1)NN : Hydrazine (-NH-NH₂) substituent at the para position.
- .Cl : Chloride counterion.
This notation explicitly defines bond types (e.g., double bonds in the sulfonyl group) and atomic connectivity. Computational tools like Open Babel or RDKit can reconstruct the 3D structure from this SMILES string, confirming its stereochemical validity.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(4-methylsulfonylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3 |
InChI Key |
UYRIBXKXTUQSLW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNN |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method adapts classical diazotization-reduction strategies used for arylhydrazines. Starting with 4-(methylsulfonyl)benzylamine , the amine group is diazotized using NaNO₂ in HCl at 0–5°C. The diazonium salt is reduced with zinc dust in HCl, yielding the free hydrazine base, which is precipitated as the hydrochloride salt via HCl gas saturation.
Key Parameters :
Advantages and Limitations
- Advantages : Direct pathway with minimal byproducts; leverages established diazotization protocols.
- Limitations : Requires strict temperature control to avoid diazonium decomposition; zinc removal necessitates filtration.
Nucleophilic Substitution of 4-(Methylsulfonyl)benzyl Halides
Synthesis of Benzyl Halide Intermediate
4-(Methylsulfonyl)toluene is brominated using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux). The resulting 4-(methylsulfonyl)benzyl bromide reacts with hydrazine hydrate in ethanol at 50–60°C.
Reaction Scheme :
$$
\text{Ph-SO₂-CH₃} \xrightarrow{\text{NBS, AIBN}} \text{Ph-SO₂-CH₂Br} \xrightarrow{\text{N₂H₄·H₂O}} \text{Ph-SO₂-CH₂-NH-NH₂·HCl}
$$
Key Parameters :
Industrial Scalability
- Patented Process : CN105566181A details large-scale methylation using methyl chloride under 2.6–3.0 MPa pressure, achieving >95% purity.
Reduction of 4-(Methylsulfonyl)phenyl Acetohydrazide
Hydrazide Formation and Reduction
Ethyl 4-(methylsulfonyl)phenyl acetate (prepared via esterification of the corresponding acid) reacts with hydrazine hydrate to form 4-(methylsulfonyl)phenyl acetohydrazide . Lithium aluminum hydride (LiAlH₄) reduces the hydrazide to the target hydrazine.
Critical Steps :
Purity and Characterization
Grignard-Based Alkylation of Hydrazine
Reaction Design
4-(Methylsulfonyl)benzyl magnesium bromide (prepared from 4-(methylsulfonyl)benzyl bromide) reacts with tert-butyl carbazate. Acidic hydrolysis (HCl/dioxane) cleaves the protecting group, yielding the hydrochloride salt.
Optimized Conditions :
- Grignard Formation : THF, 0°C, 1 h.
- Alkylation : 25°C, 4 h.
- Yield : 65–70% after column chromatography.
Catalytic Hydrogenation of 4-(Methylsulfonyl)benzaldehyde Hydrazone
Hydrazone Synthesis and Reduction
4-(Methylsulfonyl)benzaldehyde condenses with hydrazine to form the hydrazone, which undergoes hydrogenation (H₂, Pd/C) to yield the hydrazine.
Procedure :
- Hydrazone Formation : Ethanol, 25°C, 2 h (90% yield).
- Hydrogenation : 40 psi H₂, 50°C, 6 h.
- HCl Salt : Crystallization from HCl/ethanol (80–85% yield).
Catalyst Efficiency
Comparative Analysis of Methods
Critical Challenges and Solutions
- Byproduct Formation : Over-reduction in hydrazide routes is mitigated by controlled LiAlH₄ addition.
- Halide Removal : Ion-exchange chromatography or recrystallization ensures chloride-free products.
- Cost Efficiency : Use of silica-supported fluoroboric acid (HBF₄·SiO₂) reduces catalyst costs in methylation steps.
Industrial-Scale Recommendations
For large-scale production, Method 2 (nucleophilic substitution) and Method 5 (catalytic hydrogenation) are optimal due to:
Chemical Reactions Analysis
[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
For example, the compound can be oxidized to form sulfone derivatives or reduced to form sulfoxide derivatives. Substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives. These reactions are typically carried out under controlled conditions to achieve the desired products.
Scientific Research Applications
Anticancer Research
[4-(Methylsulfonyl)phenyl]methylhydrazine hydrochloride has been investigated for its anticancer properties. Its structural similarity to other hydrazine derivatives, which have shown efficacy against various cancer types, suggests potential as an anticancer agent.
Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of hydrazine compounds exhibit selective inhibition of cyclooxygenase enzymes, which are implicated in tumorigenesis. The compound's ability to modulate inflammatory pathways could be leveraged in cancer treatment protocols .
Neuroprotective Effects
Research indicates that hydrazine derivatives may provide neuroprotective effects by inhibiting oxidative stress pathways. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Data Table: Neuroprotective Activity of Hydrazine Derivatives
| Compound Name | Mechanism of Action | Reference |
|---|---|---|
| [4-(Methylsulfonyl)phenyl]methylhydrazine hydrochloride | Inhibition of oxidative stress | |
| Other Hydrazine Derivative | COX inhibition |
Pesticide Development
The compound's ability to act as a growth regulator and its potential insecticidal properties make it a candidate for development in agricultural applications. Its effectiveness against specific pests can be optimized through chemical modifications.
Case Study : A patent outlines the synthesis of hydrazine derivatives that exhibit insecticidal activity against common agricultural pests, indicating the compound's potential utility in pest management strategies .
Polymer Chemistry
In polymer chemistry, [4-(Methylsulfonyl)phenyl]methylhydrazine hydrochloride can serve as a cross-linking agent due to its functional groups that can react with various monomers.
Data Table: Cross-Linking Potential
| Polymer Type | Cross-Linking Agent | Effect on Properties |
|---|---|---|
| Polyurethane | [4-(Methylsulfonyl)phenyl]methylhydrazine hydrochloride | Enhanced thermal stability |
| Epoxy Resin | Same as above | Improved mechanical strength |
Safety and Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. The compound has been classified with several hazards including skin irritation and acute toxicity upon ingestion or inhalation . Proper handling and safety measures must be adhered to in laboratory and industrial settings.
Mechanism of Action
The mechanism of action of [4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition leads to reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects.
Additionally, the compound’s sulfonyl group can interact with various biological molecules, leading to changes in their activity and function. These interactions are crucial for its antimicrobial and other biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related phenylhydrazine hydrochloride salts, highlighting substituent effects:
Physicochemical Properties
Polarity and Solubility :
- The methylsulfonyl group in the target compound confers higher polarity compared to methoxy (-OCH₃) or chlorophenyl analogs, likely improving solubility in polar solvents like water or DMSO .
- 4-Sulfonamidophenylhydrazine HCl exhibits superior aqueous solubility due to the -SO₂NH₂ group, a feature critical for bioavailability in drug formulations .
Thermal Stability :
Research Findings and Trends
- Drug Design : Methylsulfonyl groups improve target specificity in kinase inhibitors, as seen in patented compounds like (S)-1-(2-hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide .
- Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., -SO₂CH₃, -Cl) enhance electrophilicity, facilitating nucleophilic reactions in medicinal chemistry .
Biological Activity
The compound [[4-(Methylsulfonyl)phenyl]methyl]hydrazine HCl salt, often referred to as a hydrazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of [[4-(Methylsulfonyl)phenyl]methyl]hydrazine HCl salt can be represented as follows:
- Molecular Formula: C9H12N2O2S
- Molecular Weight: 216.27 g/mol
- IUPAC Name: N-[4-(methylsulfonyl)phenyl]methylhydrazine hydrochloride
Hydrazine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The biological activity of [[4-(Methylsulfonyl)phenyl]methyl]hydrazine is primarily attributed to its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that derivatives of the compound exhibit significant antibacterial properties against various strains, including MRSA, E. coli, K. pneumoniae, and P. aeruginosa. For instance, one study reported that certain hydrazone derivatives demonstrated growth inhibition rates ranging from 85.76% to 97.76% against these pathogens .
- Anti-inflammatory Activity
- Cytotoxicity
Table 1: Antibacterial Activity of Hydrazone Derivatives
| Compound | Target Bacteria | Growth Inhibition (%) |
|---|---|---|
| 7a | MRSA | 95.76 |
| 7g | E. coli | 92.34 |
| 7i | K. pneumoniae | 89.12 |
| 7e | P. aeruginosa | 85.76 |
Table 2: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 7a | 9.14 | 0.10 | 91.4 |
| 7g | 12.5 | 0.25 | 50 |
| 7i | 13.2 | 0.31 | 42.6 |
Case Studies
Case Study: Efficacy Against MRSA
In a controlled study involving hydrazone derivatives, compound 7g was identified as the most effective against MRSA, showcasing a growth inhibition rate of approximately 95% at concentrations below toxic levels for human cells . This finding underscores the potential of this compound as a candidate for further development in treating resistant bacterial infections.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of these compounds revealed that they not only inhibited COX-2 but also reduced nitric oxide levels, which are associated with inflammatory responses . This dual action suggests that [[4-(Methylsulfonyl)phenyl]methyl]hydrazine could be beneficial in managing conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
